molecular formula C4H7ClO3 B2902598 Methyl 2-chloro-2-methoxyacetate CAS No. 13157-96-5

Methyl 2-chloro-2-methoxyacetate

Cat. No.: B2902598
CAS No.: 13157-96-5
M. Wt: 138.55
InChI Key: DCOWHZYIFORKFC-UHFFFAOYSA-N
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Description

Molecular Identification and Structural Features of Methyl 2-chloro-2-methoxyacetate

This compound is an organic compound characterized by the presence of a methyl ester, a methoxy (B1213986) group, and a chlorine atom attached to the same alpha-carbon. This unique arrangement of functional groups imparts specific reactivity to the molecule. Its systematic IUPAC name is methyl chloro(methoxy)acetate. sigmaaldrich.comsigmaaldrich.com

The molecular formula of the compound is C₄H₇ClO₃, and it has a molecular weight of approximately 138.55 g/mol . sigmaaldrich.com Key identifiers for this compound are its CAS Number, 13157-96-5, and its InChIKey, DCOWHZYIFORKFC-UHFFFAOYSA-N, which provide unambiguous identification in chemical databases and literature. sigmaaldrich.commanchesterorganics.com Structurally, the molecule features a chiral center at the alpha-carbon, though it is commonly supplied as a racemate.

Table 1: Molecular Identifiers for this compound

Identifier Value
CAS Number 13157-96-5 manchesterorganics.com
Molecular Formula C₄H₇ClO₃ sigmaaldrich.com
Molecular Weight 138.55 g/mol sigmaaldrich.com
IUPAC Name methyl chloro(methoxy)acetate sigmaaldrich.com
InChI 1S/C4H7ClO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 sigmaaldrich.com
InChIKey DCOWHZYIFORKFC-UHFFFAOYSA-N sigmaaldrich.com

Significance as a Chemical Building Block and Synthetic Intermediate

While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural features make it a potentially valuable building block in organic synthesis. The significance of this compound can be inferred from the reactivity of its functional groups and by examining the utility of structurally related molecules.

The key to its synthetic potential lies in the α-chloro-α-methoxy ester moiety. The chlorine atom at the alpha position is a good leaving group, making the carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position. For instance, analogous compounds like methyl 2-chloro-2-(3,5-difluorophenyl)acetate demonstrate that the α-chloro group can be readily displaced by nucleophiles such as amines or thiols. This reactivity suggests that this compound could serve as a precursor for the synthesis of more complex α-substituted methoxyacetates.

Furthermore, the presence of both a chlorine and a methoxy group on the same carbon atom is a feature found in related compounds used in important carbon-carbon bond-forming reactions. For example, the structurally similar Methyl 2,2-dichloro-2-methoxyacetate is utilized in the stereoselective two-carbon homologation of aldehydes to produce (Z)-α-methoxyacrylates, which are key intermediates in the synthesis of biologically active compounds. researchgate.net This suggests a potential role for this compound in similar transformations, possibly offering different reactivity or selectivity due to the presence of only one chlorine atom.

The ester functional group itself can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or reduction to form the alcohol, providing further pathways for synthetic diversification. The reactivity of the methoxyacetyl group has been harnessed in the synthesis of complex molecules like lysophosphatidylcholines, where it serves as a reactive ester that can be selectively cleaved under specific conditions. acs.org

In essence, this compound represents a versatile synthetic intermediate. Its potential lies in its ability to act as an electrophilic building block for the construction of more complex molecular architectures, particularly those containing the α-methoxyacetate structural motif.

Table 2: Potential Reactions of this compound

Reaction Type Reagents/Conditions Potential Product Type
Nucleophilic Substitution Amines, Thiols, etc. α-amino/thio-α-methoxyacetates
Hydrolysis Acid or Base 2-chloro-2-methoxyacetic acid
Reduction Reducing agents (e.g., LiAlH₄) 2-chloro-2-methoxyethanol
Homologation Aldehydes, Metal catalysts α-methoxyacrylates

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-7-3(5)4(6)8-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOWHZYIFORKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13157-96-5
Record name Methyl 2-chloro-2-methoxy-acetate
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Reactivity and Mechanistic Investigations Involving Methyl 2 Chloro 2 Methoxyacetate

Participation in Derivatization Reactions

The functional groups present in Methyl 2-chloro-2-methoxyacetate allow for its conversion into other valuable chemical intermediates. These derivatization reactions can modify the compound's core structure to introduce new functionalities.

The transformation of this compound into Methoxyazidoacetyl Chloride involves a multi-step synthetic sequence that modifies both the α-position and the ester group. This process requires the substitution of the chloro group with an azido (B1232118) group, followed by the conversion of the methyl ester into an acyl chloride. A plausible synthetic pathway is outlined below.

Step 1: Nucleophilic Substitution: The first step involves the displacement of the chloride ion by an azide (B81097) nucleophile. This is typically achieved using an alkali metal azide, such as sodium azide (NaN₃), in a suitable polar aprotic solvent. The product of this reaction is Methyl 2-azido-2-methoxyacetate. The synthesis of α-azido esters via nucleophilic substitution of α-halo esters is a known transformation. nih.govresearchgate.net

Step 2: Saponification (Ester Hydrolysis): The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification. This reaction, known as saponification, yields 2-azido-2-methoxyacetic acid.

Step 3: Chlorination: The final step is the conversion of the carboxylic acid to the desired acyl chloride, Methoxyazidoacetyl Chloride. This is a standard transformation in organic synthesis, commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

A summary of this proposed synthetic route is detailed in the table below.

StepTransformationReagents and ConditionsIntermediate/Product
1Azide SubstitutionSodium Azide (NaN₃), Polar Aprotic Solvent (e.g., DMF, DMSO)Methyl 2-azido-2-methoxyacetate
2Ester Hydrolysis1. Aqueous Base (e.g., NaOH, KOH) 2. Acid Workup (e.g., HCl)2-azido-2-methoxyacetic acid
3Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Methoxyazidoacetyl Chloride

Role in Nucleophilic Substitution Pathways

The chloroester functionality of this compound makes its α-carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. sinica.edu.tw The reactivity is governed by the interplay of several factors, including the nature of the nucleophile, the stability of the leaving group (chloride), and the electronic effects of the α-substituents (methoxy and ester groups).

The reaction generally proceeds via a nucleophilic substitution mechanism. Given that the substrate is a secondary halide, the pathway can exhibit characteristics of both S_N1 and S_N2 reactions, depending on the specific reaction conditions. The presence of the adjacent oxygen atom of the methoxy (B1213986) group could potentially stabilize a developing positive charge on the α-carbon through resonance, which might favor a pathway with S_N1 character. Conversely, a strong, unhindered nucleophile would favor an S_N2 mechanism. sydney.edu.au The reactivity of similar α-haloesters has been shown to be high, allowing for substitution with various nucleophiles. sinica.edu.tw

The general scheme for this reaction is the displacement of the chloride leaving group by a nucleophile (Nu⁻), as shown below:

CH₃O-CH(Cl)-COOCH₃ + Nu⁻ → CH₃O-CH(Nu)-COOCH₃ + Cl⁻

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted products. The table below provides inferred examples based on general organic reaction principles.

Nucleophile (Nu⁻)Reagent SourceProduct NameProduct Class
RO⁻ (Alkoxide)Alcohols (ROH) with a non-nucleophilic baseMethyl 2-alkoxy-2-methoxyacetateAcetal Ester
RS⁻ (Thiolate)Thiols (RSH) with a baseMethyl 2-methoxy-2-(alkylthio)acetateThioacetal Ester
R₂NH (Amine)Primary or Secondary AminesMethyl 2-(dialkylamino)-2-methoxyacetateα-Amino Ester
CN⁻ (Cyanide)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Methyl 2-cyano-2-methoxyacetateα-Cyano Ester
I⁻ (Iodide)Sodium Iodide (NaI) in Acetone (Finkelstein Reaction)Methyl 2-iodo-2-methoxyacetateα-Iodo Ester

These substitution reactions highlight the utility of this compound as a building block in organic synthesis for the introduction of a methoxyacetate (B1198184) moiety with further functionality at the α-position.

Applications in Asymmetric Synthesis and the Generation of Chiral Structures

Precursor for Chiral Intermediates in Pharmaceutical Synthesis

The generation of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the biological activity of a drug is often confined to a single stereoisomer. researchgate.net Methyl 2-chloro-2-methoxyacetate contributes to this field indirectly by serving as a starting material for intermediates that are later incorporated into pharmaceutically active molecules.

This compound can be converted to methyl methoxyacetate (B1198184), a key intermediate in the synthesis of certain heterocyclic compounds. One notable application is in the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine. chemicalbook.comscientificlabs.iefishersci.se This pyrimidine (B1678525) scaffold is of interest in medicinal chemistry.

The synthesis begins with the conversion of this compound's structural analog, methyl chloroacetate, to methyl methoxyacetate via a methoxylation reaction with sodium methoxide. The resulting methyl methoxyacetate then undergoes a Claisen condensation reaction with ethyl formate (B1220265) in the presence of a base like sodium methoxide. This is followed by a cyclization reaction with thiourea (B124793). patsnap.com The sequence of these reactions first generates an intermediate which is then cyclized to yield the target 2-mercapto-4-hydroxy-5-methoxypyrimidine. patsnap.com A patent describing this process outlines the dropwise addition of methyl methoxyacetate to a mixture of ethyl formate and sodium methoxide, followed by treatment with thiourea to achieve the final pyrimidine derivative. patsnap.com

The introduction of a methoxy (B1213986) group at the 7-alpha position of the cephalosporin (B10832234) nucleus is a critical structural modification in the development of certain beta-lactam antibiotics. nih.gov This substitution confers a high degree of stability against beta-lactamases, which are enzymes produced by bacteria that inactivate many penicillin and cephalosporin drugs. nih.govnih.govmsdmanuals.com The 7-alpha-methoxy group sterically hinders the approach of the beta-lactamase enzyme to the beta-lactam ring, preventing its hydrolytic degradation. nih.gov

While direct methoxylation of the 7-amino position of a cephalosporin core is challenging, several chemical and enzymatic strategies have been developed. One chemical approach involves the reaction of a 7-sulfenimine derivative of a cephalosporin with a methoxylating agent. acs.org Enzymatic methods, utilizing a two-protein C-7 methoxylase system from organisms like Streptomyces clavuligerus, have also been identified to install this crucial group. researchgate.netnih.govnih.gov

Given its structure, possessing both a leaving group (chloride) and a methoxy group on the same carbon, this compound represents a potential reagent for the direct or indirect methoxylation of activated positions in complex molecules like beta-lactam intermediates, although specific, documented examples of its use for this exact transformation are not prevalent in current literature.

Potential in Dynamic Kinetic Resolution Systems (Indirectly, as a precursor to methyl methoxyacetate, which is utilized in chiral amine resolution)

Dynamic kinetic resolution (DKR) is a powerful technique for the efficient synthesis of enantiomerically pure compounds from a racemic mixture, aiming for a theoretical yield of 100% of a single enantiomer. nih.gov This process combines the kinetic resolution of a racemate, typically via an enzyme-catalyzed reaction, with the in-situ racemization of the less reactive enantiomer. nih.govd-nb.info

In the DKR of racemic amines, a lipase (B570770) such as Candida antarctica lipase B (CALB) is often used to selectively acylate one enantiomer of the amine. d-nb.infoacs.org For this acylation step, the choice of the acyl donor is critical for reaction efficiency. Methyl methoxyacetate has been identified as a particularly effective acyl donor, leading to significant rate acceleration compared to other esters like methyl butyrate. nih.govd-nb.info Its use in combination with a ruthenium-based racemization catalyst has been successfully applied to the DKR of (±)-1-phenylethylamine on a multi-gram scale, affording the corresponding (R)-amide in high yield and excellent enantiomeric excess. d-nb.infoorgsyn.org

The relevance of this compound here is as a direct synthetic precursor to methyl methoxyacetate. The conversion can be achieved through a dehalogenation/reduction process. Therefore, this compound serves as an upstream starting material for generating the key acylating agent used in these advanced chemoenzymatic resolution systems. google.com The process highlights an indirect but important contribution to the production of chiral amines, which are themselves vital building blocks in many areas of pharmaceutical synthesis. nih.gov

Exploration of Structure Activity Relationships Sar Pertaining to Methyl 2 Chloro 2 Methoxyacetate

Analysis of Structural Modifications and Their Impact on Reactivity Profiles

The reactivity of Methyl 2-chloro-2-methoxyacetate is primarily centered on the electrophilic α-carbon, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. sydney.edu.au The adjacent methoxy (B1213986) and methyl ester groups modulate the electrophilicity and steric accessibility of this carbon center. Structural modifications to any part of the molecule can significantly alter its reactivity.

Electron-withdrawing substituents are known to enhance the rate of nucleophilic substitution reactions. researchgate.net For example, in related α-chloroacetate structures, the introduction of electron-withdrawing groups, such as a difluorophenyl ring, increases the electrophilicity of the α-carbon. This makes the carbon atom more susceptible to attack by nucleophiles. The presence of fluorine atoms can also enhance metabolic stability and lipophilicity, which is a key consideration in medicinal chemistry applications.

Conversely, modifications that increase steric hindrance around the reaction center can slow down or inhibit reactions. While direct studies on sterically hindered analogs of this compound are not prevalent, insights can be drawn from related systems where bulky substituents impede the approach of nucleophiles.

The nature of the ester group itself also plays a role. While the methyl ester is common, changing it to a bulkier ester like tert-butyl could introduce steric hindrance. Furthermore, replacing the methoxy group with a different alkoxy group can influence the electronic environment and stability of potential intermediates. For instance, replacing the methoxy group with a chloroethoxy group, as seen in Methyl (2-chloroethoxy)acetate, introduces an additional reactive site into the molecule, making it prone to other nucleophilic substitution reactions.

A summary of structural modifications and their predicted impact on reactivity is presented below.

Compound Name Structural Modification from this compound Impact on Reactivity Profile
Methyl 2-chloro-2-(3,5-difluorophenyl)acetateReplacement of the methoxy group with a 3,5-difluorophenyl group.The chlorine atom enhances electrophilicity, facilitating nucleophilic attack. The difluorophenyl group further increases the electrophilicity of the adjacent carbon.
Methyl (2-chloroethoxy)acetateReplacement of the α-methoxy and α-chloro groups with a hydrogen and a 2-chloroethoxy group on the α-carbon.The chloroethoxy group introduces a reactive site for nucleophilic substitution, making the compound useful for polymer crosslinking.
Methyl 2,2-dichloro-2-methoxyacetateAddition of a second chlorine atom to the α-carbon.Used in the synthesis of (Z)-α-methoxyacrylates via a two-carbon homologation of aldehydes in the presence of CrCl₂. researchgate.net

Insights from Analogous Studies in Related Chemical Scaffolds

The principles governing the reactivity of this compound can be further illuminated by examining studies on analogous chemical structures.

α-Halo Amides: The reduction of α-chloro amides, such as 2-chloro-N-phenylpropanamide, with reagents like lithium aluminium hydride provides insight into the behavior of the α-chloro position. researchgate.net These reactions can proceed through an aziridine (B145994) intermediate, and the presence of Lewis acids can influence the regioselectivity of the reduction. researchgate.net This suggests that reactions of this compound with certain nucleophiles or under Lewis acidic conditions might also proceed through complex, multi-step mechanisms involving cyclic intermediates.

α,α-Dihalo Esters: The compound Methyl 2,2-dichloro-2-methoxyacetate, a close analog, is utilized in stereospecific two-carbon homologation reactions with aldehydes to form methyl (Z)-α-methoxyacrylates. researchgate.net This reaction, proceeding under mild Barbier conditions with CrCl₂, highlights the synthetic potential that arises from having multiple halogen substituents on the α-carbon, a feature that could be engineered into derivatives of this compound. researchgate.net

Substituted Benzoates: General studies on the nucleophilic substitution reactions of substituted phenyl benzoates show clear correlations between the electronic nature of substituents and reaction rates. researchgate.net Electron-withdrawing groups on the phenyl ring consistently enhance reactivity towards nucleophiles, a principle directly applicable to aryl-substituted analogs of this compound. researchgate.net

Quinazoline (B50416) Scaffolds: In medicinal chemistry, heterocyclic analogues of molecules are often synthesized to explore structure-activity relationships. For instance, the synthesis of quinazoline derivatives, sometimes incorporating methoxy- and chloro-substituted aniline (B41778) fragments, is a common strategy in the development of kinase inhibitors. researchgate.net This demonstrates a broader synthetic context where building blocks similar in functionality to this compound are employed to construct complex, biologically active molecules.

By combining direct analysis of its structural analogs with insights from related chemical systems, a comprehensive understanding of the structure-activity relationships governing this compound can be achieved, paving the way for its informed application in organic synthesis.

Q & A

Basic: What are the key synthetic routes for Methyl 2-chloro-2-methoxyacetate, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step reactions. One method starts with 2-methoxybenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-methoxybenzoate. Subsequent chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chloro group at the α-position. Critical intermediates include the esterified product and the chlorinated precursor. Purification often employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods to prevent inhalation of vapors.
  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal: Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste. Avoid aqueous discharge without neutralization (e.g., with sodium bicarbonate) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
X-ray diffraction (XRD) analysis at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. Key parameters include:

  • Dihedral Angles: e.g., 72.4° between aromatic rings in derivatives, clarifying steric interactions.
  • Intermolecular Interactions: C–H···π and π–π stacking (4.77 Å spacing) stabilize crystal packing. Refinement with R-factor <0.08 ensures accuracy .

Advanced: How does the reactivity of this compound vary under nucleophilic substitution conditions?

Answer:
The chloro group undergoes SN₂ reactions with amines or alcohols. For example:

  • With Amines: In anhydrous THF at 0–5°C, reaction with benzylamine yields methyl 2-methoxy-2-(benzylamino)acetate (85% yield, confirmed by ¹H NMR: δ 3.3 ppm for N–CH₂).
  • Hydrolysis: In NaOH/EtOH (reflux, 2 hr), the ester cleaves to 2-chloro-2-methoxyacetic acid (isolated via acidification, m.p. 56–58°C) .

Advanced: How can researchers address contradictions in reported spectroscopic data for this compound?

Answer:

  • NMR Discrepancies: Use deuterated solvents (CDCl₃) and internal standards (TMS) for calibration. For example, conflicting δ 4.2–4.4 ppm (OCH₃) signals may arise from solvent polarity effects.
  • Mass Spec Validation: High-resolution ESI-MS (e.g., m/z 182.0245 [M+H]⁺) resolves ambiguities in molecular ion peaks .

Advanced: What structural analogs of this compound exhibit enhanced biological activity, and why?

Answer:

  • Analog Design: Replacing the methoxy group with a nitro (NO₂) or hydroxyl (OH) group alters electronic properties. For instance, methyl 2-chloro-2-nitroacetate shows 3x higher enzyme inhibition (IC₅₀ = 12 μM) due to stronger electrophilicity.
  • SAR Studies: Para-substituted phenyl analogs (e.g., 4-Cl) enhance lipophilicity, improving cell membrane permeability .

Basic: What analytical techniques are recommended for characterizing purity and stability?

Answer:

  • HPLC: C18 column, 70:30 MeOH/H₂O, retention time 6.8 min (purity >98%).
  • TGA/DSC: Decomposition onset at 145°C indicates thermal stability .

Advanced: How do storage conditions impact the stability of this compound?

Answer:

  • Degradation Pathways: Hydrolysis in humid environments forms acetic acid derivatives (detectable via IR: 1705 cm⁻¹ for C=O).
  • Optimal Storage: Anhydrous conditions (molecular sieves) at –20°C in amber vials reduce degradation to <1% over 6 months .

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